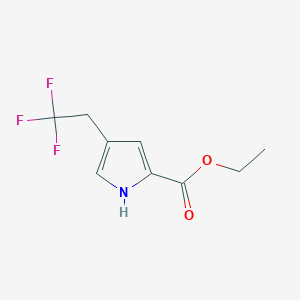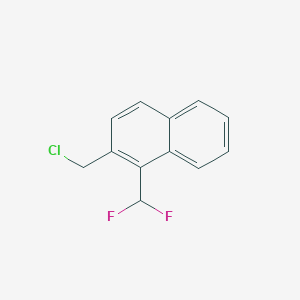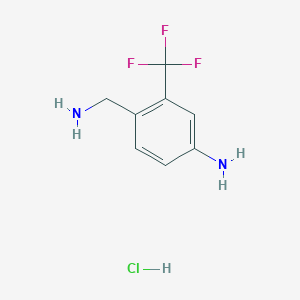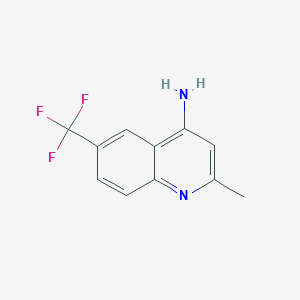
4-Amino-2-methyl-6-trifluoromethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-methyl-6-trifluoromethylquinoline is a chemical compound with the molecular formula C11H9F3N2 and a molecular weight of 226.2 g/mol It is primarily used in research settings and is known for its unique structure, which includes a trifluoromethyl group attached to a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-6-trifluoromethylquinoline typically involves the reaction of 2-methylquinoline with trifluoromethylating agents under specific conditions One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst
Industrial Production Methods
化学反応の分析
Types of Reactions
4-Amino-2-methyl-6-trifluoromethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amino group into other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and various alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
4-Amino-2-methyl-6-trifluoromethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: This compound is used in the study of enzyme interactions and protein binding due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structure suggests it may have activity against certain diseases, although more studies are needed to confirm this.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Amino-2-methyl-6-trifluoromethylquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 4-Amino-6-trifluoromethylquinoline
- 4-Bromo-7-trifluoromethylquinoline
- 4-Hydroxy-2-methyl-6-trifluoromethylquinoline
- 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
Uniqueness
4-Amino-2-methyl-6-trifluoromethylquinoline is unique due to the presence of both an amino group and a trifluoromethyl group on the quinoline ring. This combination of functional groups provides it with distinct chemical properties and reactivity compared to other similar compounds. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research applications.
特性
CAS番号 |
948292-54-4 |
|---|---|
分子式 |
C11H9F3N2 |
分子量 |
226.20 g/mol |
IUPAC名 |
2-methyl-6-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C11H9F3N2/c1-6-4-9(15)8-5-7(11(12,13)14)2-3-10(8)16-6/h2-5H,1H3,(H2,15,16) |
InChIキー |
NSNCJGFDMIRSNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


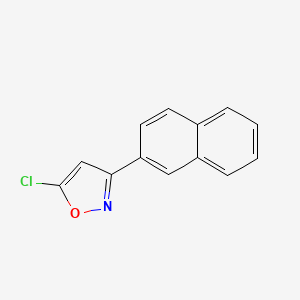
![5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B15067477.png)
![Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B15067493.png)
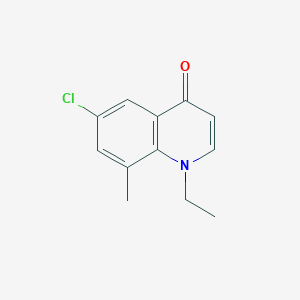
![4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B15067517.png)
![cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B15067521.png)

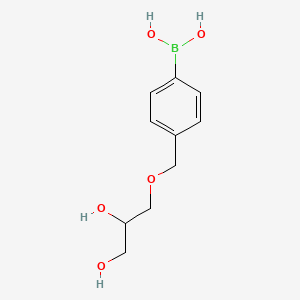
![3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15067533.png)
